1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one is a fluorinated organic compound that features a trifluoromethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring can interact with enzyme active sites. This dual functionality allows the compound to inhibit enzyme activity and disrupt biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound is similar but features a hydroxyl group instead of a ketone.
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)butan-2-one: This variant has an additional carbon in the alkyl chain.
Uniqueness
1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one is unique due to its specific combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high chemical stability and biological activity.
Properties
CAS No. |
522634-27-1 |
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Molecular Formula |
C5H4F3N3O |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)4(12)1-11-3-9-2-10-11/h2-3H,1H2 |
InChI Key |
FUJKWHHUGSJIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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